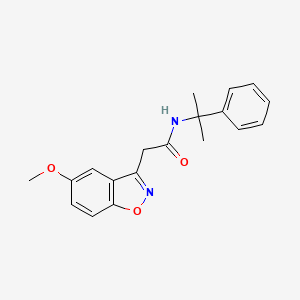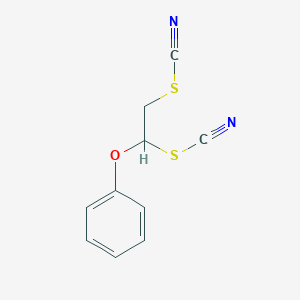
(1-Phenoxy-2-thiocyanatoethyl) thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenoxy-2-thiocyanatoethyl) thiocyanate: is an organic compound characterized by the presence of both phenoxy and thiocyanato functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenoxy-2-thiocyanatoethyl) thiocyanate typically involves the reaction of phenoxyethanol with thiocyanate reagents under controlled conditions. One common method includes the use of sodium thiocyanate in the presence of a suitable solvent, such as ethanol, to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (1-Phenoxy-2-thiocyanatoethyl) thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanato groups to thiols or other sulfur-containing functional groups.
Substitution: The thiocyanato groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted thiocyanates .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-Phenoxy-2-thiocyanatoethyl) thiocyanate is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable for creating diverse chemical libraries .
Biology: Its thiocyanato groups can react with amino acids, providing insights into protein structure and function .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for developing new drugs targeting specific biological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (1-Phenoxy-2-thiocyanatoethyl) thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanato groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their activity and function. This interaction can influence various biochemical pathways, making the compound useful for studying cellular processes .
Comparación Con Compuestos Similares
Phenyl thiocyanate: Similar in structure but lacks the phenoxy group.
Ethyl thiocyanate: Contains an ethyl group instead of the phenoxy group.
Benzyl thiocyanate: Features a benzyl group in place of the phenoxy group.
Uniqueness: (1-Phenoxy-2-thiocyanatoethyl) thiocyanate is unique due to the presence of both phenoxy and thiocyanato groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
111862-21-6 |
|---|---|
Fórmula molecular |
C10H8N2OS2 |
Peso molecular |
236.3 g/mol |
Nombre IUPAC |
(1-phenoxy-2-thiocyanatoethyl) thiocyanate |
InChI |
InChI=1S/C10H8N2OS2/c11-7-14-6-10(15-8-12)13-9-4-2-1-3-5-9/h1-5,10H,6H2 |
Clave InChI |
XOQQLHFVTMFTKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(CSC#N)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


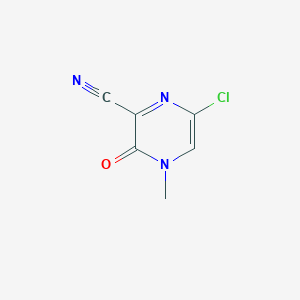
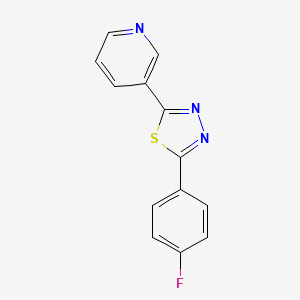
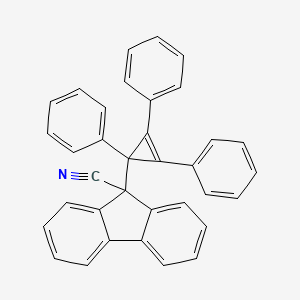
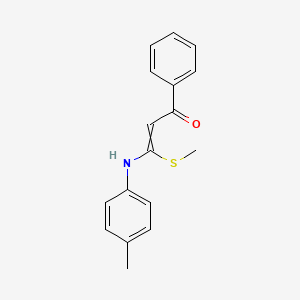
![Bis[2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B14324456.png)
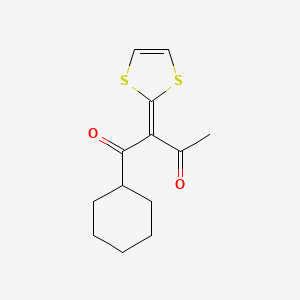
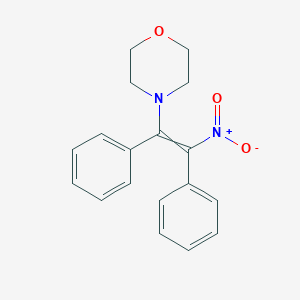
![4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14324482.png)

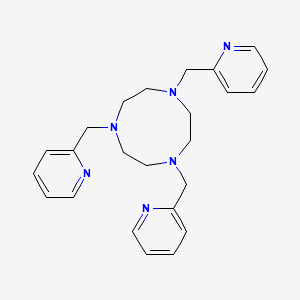
![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)
